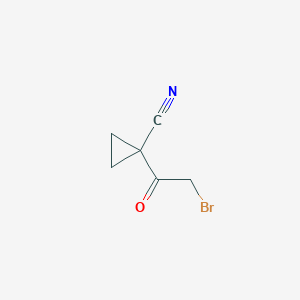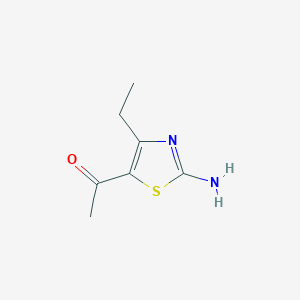
(5-Methylthien-3-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methylthien-3-yl)methanethiol” is a sulfur-containing organic compound. It has a CAS Number of 892383-36-7 and a molecular weight of 144.26 .
Molecular Structure Analysis
The molecular structure of “(5-Methylthien-3-yl)methanethiol” is complex and requires advanced computational methods for accurate prediction. A study on methanethiol clusters, which are structurally similar, found that B3LYP/cc-pV(D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Methylthien-3-yl)methanethiol” are not available, a study on methanethiol clusters provides some insights. The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer .Wissenschaftliche Forschungsanwendungen
Cancer Research
Methanethiol, a volatile sulfur compound (VSC), has been identified as a potential biomarker for non-invasive cancer diagnosis . It is the predominant cancer-associated VSC and is produced in elevated levels in body fluids, breath, and excretions of cancer patients . Dysregulated sulfur metabolism in cancer cells can lead to increased methanethiol levels .
Microbial Methane Oxidation
Methanethiol is consumed by the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV, which produces hydrogen sulfide (H2S) as a byproduct . This process is important in the sulfur cycle, and methanethiol degradation is hypothesized to be a widespread detoxification mechanism in methanotrophs .
Sulfur Metabolism in Gut Bacteria
Gut bacteria are a major exogenous source of methanethiol . Methanethiol-producing strains such as Fusobacterium nucleatum are highly abundant in the gut microbiome of colorectal carcinoma (CRC) patients .
Role in Cellular Growth and Proliferation
The essential amino acid methionine, which can result in enzymatic methanethiol production in mitochondria, is used for the biosynthesis of proteins, nucleotides, glutathione, and the methyl donor S-adenosylmethionine (SAM). These are required for cellular growth and proliferation, as well as protection against oxidative stress .
Methanethiol Oxidase Activity
Methanethiol becomes rapidly degraded through the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . SELENBP1, which is considered a tumor suppressor, is often downregulated in tumor tissues .
Synthesis of Methanethiol from CO/H2/H2S
Sulfur-resistant Mo-based catalysts have been used for the one-step synthesis of methanethiol from CO/H2/H2S . This process is promising, but the low reactant conversion and poor product selectivity have constrained its development .
Safety and Hazards
“(5-Methylthien-3-yl)methanethiol” should be handled with care. It’s not intended for human or veterinary use and is meant for research use only. Methanethiol, a similar compound, is classified as an extremely flammable gas that may explode if heated. It’s toxic if inhaled and very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
(5-methylthiophen-3-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFKDBWSFIGTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-3-yl)methanethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)



![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)
![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)





![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)
